molecular formula C32H44O9 B12375196 12|A-Acetoxyganoderic Acid |E

12|A-Acetoxyganoderic Acid |E

Cat. No.: B12375196
M. Wt: 572.7 g/mol
InChI Key: BKJXUOMYUFTMPD-BQZQCQLOSA-N
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Description

12|A-Acetoxyganoderic Acid |E is a triterpenoid compound derived from Ganoderma lucidum, commonly known as Reishi mushroom. This compound is part of a larger group of ganoderic acids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12|A-Acetoxyganoderic Acid |E typically involves the extraction of ganoderic acids from Ganoderma lucidum, followed by acetylation. The extraction process often uses solvents like ethanol or methanol under reflux conditions. The acetylation step involves reacting the extracted ganoderic acid with acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar extraction and acetylation processes but on a larger scale. Advanced techniques like supercritical fluid extraction (SFE) may be employed to enhance yield and purity. The acetylation process is optimized for large-scale production by using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 12|A-Acetoxyganoderic Acid |E undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives with potential biological activities.

    Reduction: Reduction reactions can modify the functional groups, altering its biological properties.

    Substitution: Substitution reactions, particularly at the acetoxy group, can lead to the formation of new compounds with unique properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.

Scientific Research Applications

    Chemistry: It serves as a precursor for synthesizing novel triterpenoid derivatives with enhanced biological activities.

    Biology: Research has shown its potential in modulating immune responses and inhibiting the growth of certain cancer cells.

    Medicine: It is being investigated for its anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

    Industry: Its antioxidant properties make it useful in the formulation of health supplements and cosmetics.

Mechanism of Action

The mechanism of action of 12|A-Acetoxyganoderic Acid |E involves multiple molecular targets and pathways:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.

    Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anticancer: It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases.

Comparison with Similar Compounds

  • Ganoderic Acid A
  • Ganoderic Acid B
  • Ganoderic Acid C

Comparison: 12|A-Acetoxyganoderic Acid |E stands out due to its acetoxy group, which enhances its biological activity compared to other ganoderic acids. This modification improves its solubility and bioavailability, making it more effective in various applications.

Properties

Molecular Formula

C32H44O9

Molecular Weight

572.7 g/mol

IUPAC Name

(E,4S,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h12,15,18-19,21-22,27,34,36H,9-11,13-14H2,1-8H3,(H,39,40)/b16-12+/t15-,18+,19-,21+,22+,27-,30+,31+,32+/m1/s1

InChI Key

BKJXUOMYUFTMPD-BQZQCQLOSA-N

Isomeric SMILES

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C

Canonical SMILES

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C

Origin of Product

United States

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